1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H8ClF3O and a molecular weight of 224.61 g/mol . It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly impact the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall bioavailability and activity within the body.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The activity and function of this compound are influenced by its subcellular localization, as it interacts with various biomolecules within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride in the presence of a solvent like ethanol . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Different alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances its reactivity and stability. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with an amine group instead of an alcohol.
4-Chloro-3-(trifluoromethyl)benzaldehyde: Precursor in the synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol.
1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroethanol: Contains similar functional groups but with a different carbon backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFUMJOARZCIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661315 | |
Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-84-5 | |
Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 348-84-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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